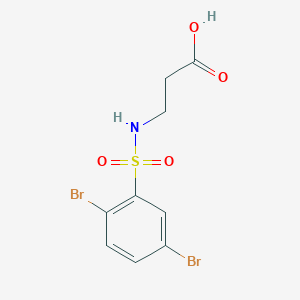![molecular formula C27H21N3O6 B2746015 methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877657-12-0](/img/new.no-structure.jpg)
methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-(2,4-Dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a synthetic compound belonging to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structural motifs, including a fused ring system with both benzo and furo moieties, as well as a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The preparation of methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves a multi-step synthetic route. The starting materials are carefully selected to ensure the integrity of the structural framework and functional groups. Key steps include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This is usually achieved by a cyclization reaction involving appropriate precursors under specific conditions, such as reflux in the presence of a catalyst.
Introduction of the p-Tolyl Group: This step typically involves the use of a Friedel-Crafts alkylation reaction.
Acylation and Amidation: The acetamido group is introduced through acylation followed by amidation, often under controlled conditions to ensure high yield and purity.
Esterification: Finally, the methyl ester is formed through esterification using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using large-scale reactors and optimized reaction conditions. Continuous flow processes might be employed to enhance efficiency, and strict control over temperature, pressure, and reactant concentrations would be maintained to ensure consistent quality.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions might target the pyrimidine core or the ester group, potentially leading to the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly on the aromatic ring systems.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation are typical reducing agents.
Substitution: Conditions often involve nucleophiles like alkoxides or halides in polar aprotic solvents.
Major Products Formed
Oxidation Products: Carboxylic acids, particularly on the p-tolyl moiety.
Reduction Products: Alcohols and amines, depending on the target functional group.
Substitution Products: Varied substituted benzofuro[3,2-d]pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique fused ring system and functional groups provide a versatile scaffold for the development of novel chemical entities.
Biology
In biological studies, it has been investigated for its potential as a bioactive molecule. Compounds with similar structures have shown promise in inhibiting specific enzymes or interacting with biological targets, indicating potential pharmacological uses.
Medicine
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the design of inhibitors, modulators, or other therapeutic agents.
Industry
In the industrial sector, it might find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The precise mechanism of action of methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate depends on its specific application. Generally, it may exert effects through:
Molecular Targets: These could include enzymes, receptors, or other proteins.
Pathways Involved: Pathways related to cell signaling, metabolic processes, or genetic regulation might be involved.
類似化合物との比較
Similar Compounds
Benzofuro[3,2-d]pyrimidines: Other compounds in this class with different substituents.
Pyrimidinones: Similar core structure but lacking the fused benzo and furo rings.
Amino Acetophenones: Compounds with similar acetamido functional groups but different core structures.
Highlighting Uniqueness
The uniqueness of methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate lies in its specific combination of structural elements. The fused ring system, along with the acetamido and ester functional groups, provides unique chemical properties and potential biological activities that distinguish it from similar compounds.
Whether you're a chemist synthesizing new molecules or a researcher exploring novel therapeutic agents, the detailed understanding of this compound's properties and applications is essential in driving innovation and discovery.
特性
CAS番号 |
877657-12-0 |
|---|---|
分子式 |
C27H21N3O6 |
分子量 |
483.48 |
IUPAC名 |
methyl 4-[[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H21N3O6/c1-16-7-13-19(14-8-16)30-25(32)24-23(20-5-3-4-6-21(20)36-24)29(27(30)34)15-22(31)28-18-11-9-17(10-12-18)26(33)35-2/h3-14H,15H2,1-2H3,(H,28,31) |
InChIキー |
VODMXWPLORSOGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)
![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)








![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)
![(3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2745952.png)

